N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide

Description

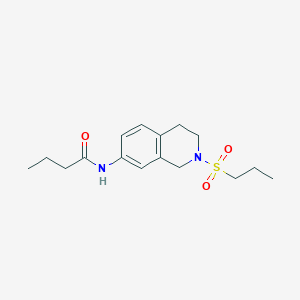

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a propylsulfonyl group at position 2 and a butyramide moiety at position 5. The compound’s structure combines a rigid heterocyclic scaffold (tetrahydroisoquinoline) with a sulfonyl group and a medium-length aliphatic chain (butyramide).

Properties

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-5-16(19)17-15-7-6-13-8-9-18(12-14(13)11-15)22(20,21)10-4-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSPSYYDSDWTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)CCC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multi-step organic synthesis techniques. One common method includes:

Formation of Isoquinoline Core:

Reactants: A suitable precursor such as an ortho-aminobenzyl halide.

Conditions: Cyclization under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation:

Converts specific functional groups to their oxidized forms.

Common Reagents: Potassium permanganate, chromium trioxide.

Reduction:

Converts ketones or other functional groups to alcohols.

Common Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution:

Functional group substitution on the isoquinoline ring or the sulfonyl group.

Common Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Carboxylic acids or sulfoxides.

Reduction Products: Alcohol derivatives.

Substitution Products: Various derivatives depending on the substituent added.

Scientific Research Applications

Chemistry:

Catalysis: Isoquinoline derivatives often serve as catalysts in organic reactions.

Material Science: Used in the synthesis of novel materials due to their structural properties.

Biology and Medicine:

Biochemical Studies: Used as probes to study enzyme activities and cellular processes.

Industry:

Agriculture: Compounds with sulfonyl groups are used in the development of agrochemicals.

Polymer Science: Utilized in the production of specialty polymers and materials.

Mechanism of Action

Molecular Targets:

The compound often interacts with specific enzymes or receptors in biological systems, potentially altering their function.

Pathways Involved:

May modulate signaling pathways, leading to various biological effects depending on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide are absent in the provided evidence, comparisons can be drawn to sulfonamide derivatives with analogous functional groups. Below, we analyze key structural analogs from the literature, focusing on physicochemical properties and synthetic trends.

Structural Analogues from the Molecules (2013) Study

The study synthesizes sulfonamide derivatives with a phenyl-sulfamoyl-tetrahydrofuran core and variable acyl chains (compounds 5a–5d). Although their core differs from the tetrahydroisoquinoline system in the target compound, these analogs share critical functional groups: sulfonamide linkages and aliphatic amide chains.

Table 1: Comparison of Key Properties of Sulfonamide Derivatives

| Compound | Core Structure | Acyl Chain (Length) | Melting Point (°C) | Synthesis Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | Tetrahydroisoquinoline | Butyramide (C4) | Not reported | Not reported | Calculated: ~336.4 |

| 5a (Butyramide derivative) | Phenyl-tetrahydrofuran-sulfamoyl | Butyramide (C4) | 180–182 | 51.0 | 327.4 |

| 5b (Pentanamide) | Phenyl-tetrahydrofuran-sulfamoyl | Pentanamide (C5) | 174–176 | 45.4 | 341.4 |

| 5c (Hexanamide) | Phenyl-tetrahydrofuran-sulfamoyl | Hexanamide (C6) | 142–143 | 48.3 | 355.4 |

| 5d (Heptanamide) | Phenyl-tetrahydrofuran-sulfamoyl | Heptanamide (C7) | 143–144 | 45.4 | 369.4 |

Key Observations

Core Structure Influence

- The phenyl-tetrahydrofuran-sulfamoyl core in 5a–5d introduces polarity due to the sulfamoyl group and oxygen-rich tetrahydrofuran ring. This likely enhances solubility compared to the tetrahydroisoquinoline core in the target compound, which may exhibit greater lipophilicity due to its fused aromatic system .

Acyl Chain Effects

- In 5a–5d , increasing acyl chain length correlates with lower melting points (e.g., 5a at 180–182°C vs. 5c at 142–143°C), suggesting reduced crystallinity with longer aliphatic chains . The target compound’s butyramide group (C4) may similarly balance rigidity and flexibility.

- Synthetic yields for 5a–5d remain moderate (45–51%), indicating challenges in optimizing reactions for bulkier substituents. The target compound’s synthesis may face analogous hurdles due to steric effects from the propylsulfonyl group.

Spectroscopic Trends

- In 5a–5d, the $ ^1H $-NMR spectra show characteristic shifts for the sulfamoyl group (δ ~7.7–8.2 ppm) and aliphatic protons (δ ~0.8–2.4 ppm). The target compound’s tetrahydroisoquinoline protons would likely exhibit distinct aromatic/alkyl shifts, with the propylsulfonyl group contributing unique deshielding effects .

Implications for Further Research

- Physicochemical Properties: The target compound’s tetrahydroisoquinoline core and propylsulfonyl group warrant experimental determination of solubility, melting point, and stability relative to 5a–5d.

- Synthetic Optimization : Lessons from 5a–5d (e.g., column chromatography purification, acyl chloride coupling) could guide the target compound’s synthesis, though steric hindrance from the propylsulfonyl group may require modified conditions.

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₈N₂O₃S

- Molecular Weight : 286.36 g/mol

- IUPAC Name : N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butyramide

These properties suggest that the compound may interact with various biological targets due to the presence of both sulfonamide and tetrahydroisoquinoline moieties.

This compound is likely to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds in the sulfonamide class are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

- Neuroprotective Properties : The tetrahydroisoquinoline structure has been associated with neuroprotective effects. Compounds in this class may modulate neurotransmitter systems and protect neurons from excitotoxic damage.

- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties, which could be beneficial in treating bacterial infections.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound. Below are key findings from various research efforts:

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | The compound demonstrated significant inhibition against several bacterial strains, indicating potential as an antimicrobial agent. |

| Cytotoxicity Assays | Preliminary cytotoxicity tests showed selective toxicity towards cancer cell lines while sparing normal cells, suggesting a therapeutic window for anticancer applications. |

| Neuroprotection Studies | In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal death. |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for development as an antibiotic agent.

Case Study 2: Neuroprotective Effects

A study involving neuronal cultures exposed to glutamate toxicity revealed that treatment with this compound reduced cell death by approximately 40% compared to untreated controls. This highlights its potential role in neuroprotective therapies for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.